1-Phenylpropane-1-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

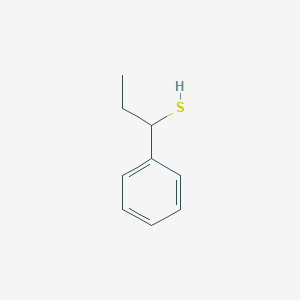

1-Phenylpropane-1-thiol, also known as 1-phenyl-1-propanethiol, is an organic compound with the molecular formula C9H12S . It has a molecular weight of 152.26 . The compound is characterized by a phenyl group (a six-carbon aromatic ring) attached to a propyl group (a three-carbon alkyl chain) with a sulfur atom at the end .

Synthesis Analysis

This compound can be synthesized through various methods. One common approach involves the reaction of sodium hydrosulfide with unhindered alkyl halides . Another method uses thiourea as a nucleophilic sulfur source producing alkylisothiouronium salts which are then hydrolyzed to thiols .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a six-carbon aromatic ring) attached to a propyl group (a three-carbon alkyl chain) with a sulfur atom at the end . The InChI code for this compound is 1S/C9H12S/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 .Chemical Reactions Analysis

Thiols, including this compound, are known to undergo various chemical reactions. They can be prepared using the hydrosulfide anion as a nucleophile in a nucleophilic substitution reaction with alkyl halides . Thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air .Physical and Chemical Properties Analysis

This compound is a clear, colorless liquid at room temperature . It has a molecular weight of 152.26 . It is slightly less dense than water, with a density of about 0.86 g/cm3 at 20°C .科学的研究の応用

Organic Synthesis and Catalysis

Formal Hydroamination of Styrenes : 1-Phenyl-1H-tetrazole-5-thiol has been used in Markovnikov-selective formal hydroamination of styrenes, leading to the formation of tetrazolothione moieties in an atom-economical way. This transformation may occur through hydrothiolation followed by rearrangement to hydroamination products (Savolainen, Han, & Wu, 2014).

Selective Palladium Catalysts for Semihydrogenation : Thiol-treated ultrathin Pd nanosheets have been developed as stable, efficient, and selective Pd catalysts for semihydrogenation of internal alkynes, showing excellent catalytic selectivity (>97%) (Zhao et al., 2018).

Materials Science and Nanotechnology

Molecular Wires and Nano Electronics : Thiol groups attach strongly to gold surfaces, making them useful for connecting molecular wires in nano-electronics. A study on phenyl molecules attached to gold via a thiol group has provided insights into electronic transport through the sulfur–gold bridge (Johansson & Stafström, 2000).

Synthesis of Chiral Gold Nanoclusters : Chiral Au38 nanoclusters have been synthesized using chiral 2-phenylpropane-1-thiol, displaying unique chiroptical properties. These optically active nanoclusters have potential in chiral sensing and catalysis applications (Xu et al., 2014).

Chemical and Biochemical Applications

Thiol-Click Chemistry : Thiol-click chemistry, involving reactions of thiols under benign conditions with a range of chemical species, has diverse applications in chemical, biological, physical, materials, and engineering fields (Hoyle, Lowe, & Bowman, 2010).

Thiol-to-Thiol Conjugation : A new reagent, p-(maleimide)-phenylpropionitrile (MAPN), has been developed for kinetically resolved thiol-to-thiol coupling, showing substantial advantages in the preparation of thiol-thiol heteroconjugates (Koniev et al., 2015).

作用機序

Target of Action

It’s known that thiols, in general, can interact with various biological molecules due to their sulfur atom, which has the ability to form disulfide bonds with cysteine residues in proteins .

Mode of Action

For instance, in the Wittig reaction, a carbonyl compound reacts with a phosphonium ylide, which can be a thiol, leading to the formation of an alkene and a phosphine oxide .

Biochemical Pathways

For example, they are involved in the phenylpropanoid biosynthesis pathway in plants, which is crucial for the biosynthesis of various compounds, including flavonoids, lignins, coumarins, and lignans .

Pharmacokinetics

The pharmacokinetics of thiols can be influenced by factors such as their lipophilicity, molecular size, and the presence of specific transporters in the body .

Result of Action

Thiols, in general, can have various effects at the molecular and cellular level, such as modulating protein function through the formation of disulfide bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenylpropane-1-thiol. For instance, the pH of the environment can affect the ionization state of the thiol group, which can in turn influence its reactivity. Additionally, temperature and the presence of other reactive species can also affect the stability and reactivity of the thiol group .

将来の方向性

While specific future directions for 1-Phenylpropane-1-thiol were not found in the search results, research into the properties and potential applications of similar compounds, such as propylbenzene, continues . This includes exploring its synthesis, uses, health hazards, disposal, and potential for future research .

生化学分析

Biochemical Properties

The biochemical properties of 1-Phenylpropane-1-thiol are not fully understood due to the limited information available. As a thiol, it is expected to participate in biochemical reactions involving thiol groups. These reactions could include the formation of disulfide bonds, which are crucial for the structure and function of many proteins .

Cellular Effects

For example, they are involved in the regulation of redox status and cellular signaling pathways .

Molecular Mechanism

Based on its thiol group, it can be speculated that it may interact with other biomolecules through the formation or breaking of disulfide bonds .

Dosage Effects in Animal Models

No specific studies have been conducted to determine the dosage effects of this compound in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. It is known that phenylpropane derivatives are involved in various metabolic pathways in plants .

Transport and Distribution

It can be speculated that its transport could be facilitated by proteins that interact with thiols .

Subcellular Localization

The localization of a molecule within a cell can greatly influence its activity and function .

特性

IUPAC Name |

1-phenylpropane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTSFRBEJWLNKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid](/img/structure/B2423721.png)

![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2423722.png)

![2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2423727.png)

![N-cyclopentyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2423733.png)

![N-cyclohexyl-3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2423735.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2423738.png)

![propan-2-yl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate](/img/structure/B2423739.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2423740.png)